molecular formula C22H21N5O3S B2745401 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894031-76-6

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2745401
CAS RN: 894031-76-6
M. Wt: 435.5
InChI Key: JWIAQJICEHMCGA-UHFFFAOYSA-N
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Description

“N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide” is a heterocyclic compound that contains a 1,2,4-triazole scaffold . These types of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Thiazolo[3,2-b][1,2,4]triazole derivatives are synthesized and evaluated for antimicrobial and antiproliferative activities. For example, a study by (El‐Kazak & Ibrahim, 2013) demonstrates the antimicrobial evaluation of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, indicating the significance of these structures in developing antimicrobial agents. Another study focusing on thiazolo[3,2-b][1,2,4]triazoles showed promising antiproliferative activity, underscoring their potential in cancer research (Narayana, Raj, & Sarojini, 2010).

Catalytic and Organic Synthesis Applications

Thiazolo[3,2-b][1,2,4]triazole derivatives are also investigated for their utility in catalysis and organic synthesis. For instance, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y demonstrated efficiency as a reusable catalyst for oxidation reactions, highlighting the versatility of these compounds in synthetic applications (Ghorbanloo & Maleki Alamooti, 2017).

Neuroprotective and Antioxidant Effects

Research into the neuroprotective and antioxidant effects of thiazolo[3,2-b][1,2,4]triazole derivatives reveals their potential in mitigating oxidative stress and protecting against neurological damage. A study reported the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress, suggesting their applicability in preventing oxidative damage in biological systems (Aktay, Tozkoparan, & Ertan, 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity . Therefore, it is plausible that this compound may interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other thiazolo[3,2-b][1,2,4]triazoles, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Biochemical Pathways

For example, it may inhibit the activity of enzymes involved in cellular proliferation (in the case of anticancer activity), or it may disrupt the integrity of microbial cell walls (in the case of antimicrobial activity) .

Pharmacokinetics

Its oil-soluble nature suggests that it may be well-absorbed in the gastrointestinal tract and distributed throughout the body . Its stability under UV light suggests that it may have a relatively long half-life in the body .

Result of Action

Based on the reported biological activities of similar compounds, it is likely that this compound exerts its effects by altering the function of its target molecules, leading to changes in cellular processes such as cell proliferation, immune response, and microbial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its stability under UV light suggests that it may be particularly effective in environments with high UV exposure . Additionally, its oil-soluble nature suggests that it may be more effective in lipid-rich environments .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-3-5-16(12-14)24-21(29)20(28)23-11-10-17-13-31-22-25-19(26-27(17)22)15-6-8-18(30-2)9-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIAQJICEHMCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide

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